molecular formula C10H14ClNO2 B2618008 2-(3-Isopropylpyridin-2-yl)acetic acid hydrochloride CAS No. 2197057-17-1

2-(3-Isopropylpyridin-2-yl)acetic acid hydrochloride

Cat. No. B2618008
CAS RN: 2197057-17-1
M. Wt: 215.68
InChI Key: WRRMBLBERMZUHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Isopropylpyridin-2-yl)acetic acid hydrochloride, also known as IPPA hydrochloride, is a chemical compound with potential applications in scientific research. It is a pyridine derivative that has been synthesized using various methods.

Scientific Research Applications

Crystal Structure Studies

  • Crystal Structure of Fluroxypyr: The research conducted by Park et al. (2016) on fluroxypyr, a pyridine herbicide, demonstrates the significance of crystal structure analysis in understanding the molecular interactions and three-dimensional networks of compounds similar to 2-(3-Isopropylpyridin-2-yl)acetic acid hydrochloride (Park et al., 2016).

Magnetic Properties

  • Hydrochloride Crystals Based on 2-(Imidazo[1,2–a]pyridin-2-yl)-2-oxoacetic Acid Radical: Yong et al. (2013) explored hydrochloride crystals obtained from similar compounds, revealing the connection between magnetic properties and crystal-stacking structures (Yong et al., 2013).

Catalytic Esterification

  • Novel Deconjugative Esterification of 2-Cyclohexylideneacetic Acids: The work by Sano et al. (2006) on the catalytic esterification of 2-cyclohexylideneacetic acids highlights the potential catalytic applications of related compounds (Sano et al., 2006).

Synthetic Routes

  • Synthesis of 2-(1,2-Dithiolan-3-yl)acetic Acid: Chen and Lawton (1997) provide insights into efficient synthesis methods for structurally similar compounds, which could be applied to 2-(3-Isopropylpyridin-2-yl)acetic acid hydrochloride (Chen & Lawton, 1997).

Corrosion Inhibition

  • Synthesis and Evaluation of New Long Alkyl Side Chain Acetamide: Yıldırım and Çetin (2008) discuss the synthesis of compounds with potential corrosion inhibition properties, relevant to the exploration of similar applications for 2-(3-Isopropylpyridin-2-yl)acetic acid hydrochloride (Yıldırım & Çetin, 2008).

Reactivity in Water

  • C−H Activation Induced by Water: Cave et al. (2000) explore the reactivity of pyridine derivatives in water, which can be informative for the reactivity studies of 2-(3-Isopropylpyridin-2-yl)acetic acid hydrochloride (Cave et al., 2000).

properties

IUPAC Name

2-(3-propan-2-ylpyridin-2-yl)acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.ClH/c1-7(2)8-4-3-5-11-9(8)6-10(12)13;/h3-5,7H,6H2,1-2H3,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRRMBLBERMZUHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(N=CC=C1)CC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Isopropylpyridin-2-yl)acetic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.